

Selectivity profiling of PROTAC EGFR degrader 4 against other kinases

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Compound of Interest

Compound Name: PROTAC EGFR degrader 4

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Selectivity Profiling of PROTAC EGFR Degrader 4: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the selectivity profile of **PROTAC EGFR degrader 4** (also known as compound P3), focusing on its performance against various kinases. While specific broad-panel kinase selectivity data for **PROTAC EGFR degrader 4** is not publicly available, this document summarizes its known on-target activity against key EGFR mutants and compares it with other reported EGFR PROTAC degraders. Additionally, it outlines standard experimental protocols for assessing kinase selectivity, offering a framework for the evaluation of such molecules.

Executive Summary

PROTAC EGFR degrader 4 is a potent and selective degrader of mutant forms of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC). This molecule demonstrates significant efficacy in degrading EGFR with the exon 19 deletion (del19) and the L858R/T790M double mutation, while exhibiting lower activity against wild-type (WT) EGFR. This selectivity is crucial for minimizing off-target effects and toxicity in a clinical setting. This guide presents the available quantitative data for PROTAC EGFR degrader 4 and contextualizes its performance against other EGFR-targeting PROTACs.





On-Target Activity of PROTAC EGFR Degrader 4 (P3)

PROTAC EGFR degrader 4 has been shown to induce potent degradation of clinically relevant EGFR mutants and inhibit the proliferation of cancer cell lines harboring these mutations.[1] The available data is summarized in the tables below.

Table 1: Degradation Activity of PROTAC EGFR Degrader 4 (P3)

EGFR Mutant	DC50 (nM)	Cell Line
EGFRdel19	0.51	HCC827
EGFRL858R/T790M	126	H1975

DC50: Half-maximal degradation concentration.

Table 2: Anti-proliferative Activity of PROTAC EGFR Degrader 4 (P3)

Cell Line	EGFR Status	IC50 (nM)
HCC827	EGFRdel19	0.83
H1975	EGFRL858R/T790M	203
A431	EGFRWT	245

IC50: Half-maximal inhibitory concentration.

Comparison with Alternative EGFR PROTAC Degraders

Several other PROTACs targeting EGFR have been developed, each with distinct selectivity profiles and potencies. A direct comparison of their broad kinase selectivity is challenging without standardized screening data. However, their reported degradation potencies against target EGFR mutants provide a basis for initial comparison.

Table 3: Degradation Activity of Selected EGFR PROTACs



PROTAC	EGFR Target(s)	DC50 (nM)	E3 Ligase Recruited	Reference
P3 (PROTAC EGFR degrader 4)	EGFRdel19	0.51	Not Specified	[1]
EGFRL858R/T79 0M	126			
MS39	EGFRdel19, EGFRL858R	5.0, 3.3	VHL	[2][3][4]
MS154	EGFRdel19, EGFRL858R	11, 25	CRBN	[3]
CP17	EGFRdel19, EGFRL858R/T79 0M	0.49, 1.56	VHL	[5][6][7]
SIAIS125	EGFRdel19	100	CRBN	Not Specified

Note: The experimental conditions for determining DC50 values may vary between studies.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the selectivity profiling of PROTAC EGFR degraders.

Kinase Selectivity Profiling (General Protocol)

Comprehensive kinase selectivity is often assessed using large-scale screening platforms like the KINOMEscan TM assay or similar competitive binding assays.

Objective: To determine the binding affinity of a test compound (e.g., **PROTAC EGFR degrader** 4) against a large panel of human kinases.

Methodology (based on KINOMEscan™):



Assay Principle: The assay is based on a competition binding format. A DNA-tagged kinase
is mixed with the test compound and an immobilized, active-site-directed ligand. The amount
of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA
tag. A lower amount of bound kinase indicates stronger competition by the test compound.[2]

Procedure:

- A panel of recombinant human kinases is used.
- Each kinase is fused to a unique DNA tag.
- The test compound is incubated with the tagged kinase and the immobilized ligand in a multi-well plate.
- After reaching equilibrium, the unbound kinase is washed away.
- The amount of kinase remaining bound to the solid support is quantified using qPCR.
- The results are typically expressed as a percentage of the control (vehicle-treated) binding.
- Data Analysis: The binding affinity (Kd) is calculated from the dose-response curve of the test compound. Selectivity is visualized using a dendrogram of the human kinome, where kinases bound with high affinity are highlighted.

Cell-Based EGFR Degradation Assay (Western Blot)

Objective: To quantify the degradation of a target protein (e.g., EGFR) in cells treated with a PROTAC.

Methodology:

- Cell Culture and Treatment:
 - Culture cancer cell lines with the desired EGFR status (e.g., HCC827 for EGFRdel19, H1975 for EGFRL858R/T790M).



 Treat cells with increasing concentrations of the PROTAC degrader for a specified time (e.g., 24-48 hours).

Protein Extraction:

- Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

Western Blotting:

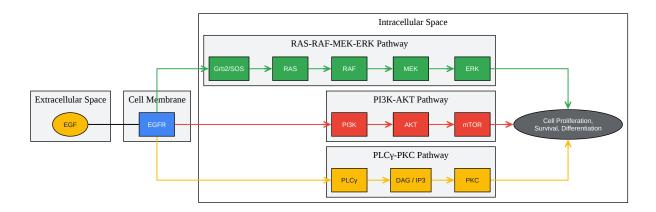
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-EGFR) and a loading control (e.g., anti-GAPDH or anti-β-actin).
- Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Data Analysis:

- Quantify the band intensities using densitometry software.
- Normalize the target protein band intensity to the loading control.
- Calculate the percentage of protein degradation relative to the vehicle-treated control.
- Determine the DC50 value by plotting the percentage of degradation against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.



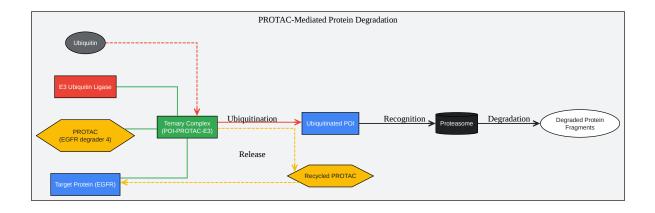
Visualizations Signaling Pathways and Experimental Workflows



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Caption: Simplified EGFR Signaling Pathways.

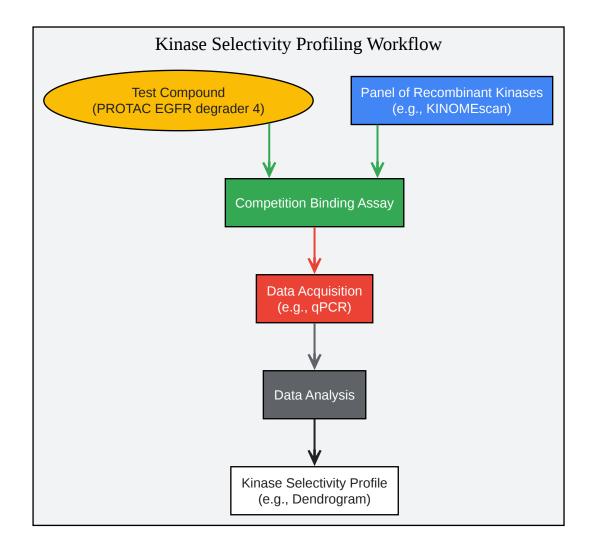




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Caption: General Mechanism of Action for PROTACs.





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Caption: Experimental Workflow for Kinase Selectivity Profiling.

Conclusion and Future Directions

PROTAC EGFR degrader 4 (P3) is a highly potent degrader of specific, clinically relevant EGFR mutants. Its selectivity for mutant over wild-type EGFR is a promising feature for targeted cancer therapy. However, a comprehensive understanding of its off-target effects requires broad-panel kinase selectivity profiling. While specific data for PROTAC EGFR degrader 4 is not publicly available, the methodologies outlined in this guide provide a clear path for such an evaluation. Future studies should aim to generate and publish a comprehensive kinome-wide selectivity profile for PROTAC EGFR degrader 4 to fully assess



its therapeutic potential and guide further clinical development. This will enable a more direct and quantitative comparison with other EGFR-targeting PROTACs and inhibitors.

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